XantPhos-Pd-G2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

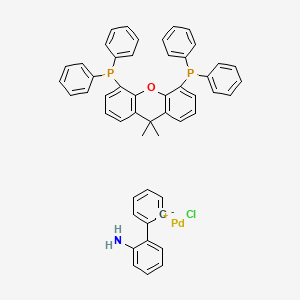

XantPhos-Pd-G2 is a palladium complex known for its significant role in catalysis, particularly in cross-coupling reactions. This compound is characterized by its unique structure, which includes a palladium center coordinated to a xanthene-based ligand with diphenylphosphino and amino-biphenyl groups. The molecular formula of this compound is C51H42ClNOP2Pd, and it has a molecular weight of 888.71 g/mol .

Mecanismo De Acción

Target of Action

The primary target of Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II) is the palladium-catalyzed cross-coupling reactions . This compound acts as a catalyst in these reactions, facilitating the cross-coupling of a variety of activated, metalated organic compounds with alkyl halides .

Mode of Action

Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II) interacts with its targets by forming a monoligated Pd(0) catalytic species . This is achieved through rapid reductive elimination, which is facilitated by the bulky monodentate biaryl ligand present in the compound . This interaction results in improved reactivity in palladium-catalyzed C-N cross-coupling reactions .

Biochemical Pathways

The compound affects the cross-coupling reactions in biochemical pathways . It catalyzes the selective transformation of organic compounds, enabling specific chemical conversions . The affected pathways and their downstream effects are primarily related to the synthesis of various pharmaceuticals, including antihypertensive drugs and antibiotics .

Result of Action

The molecular and cellular effects of Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II)'s action are seen in the successful cross-coupling of activated, metalated organic compounds with alkyl halides . This results in the synthesis of diverse organic compounds, which can be used in the creation of various pharmaceuticals .

Action Environment

The action, efficacy, and stability of Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II) are influenced by several environmental factors. It is stable in air, moisture, and thermal conditions . It also has good solubility in a wide range of common organic solvents . These properties make it an excellent reagent for palladium-catalyzed cross-coupling reactions in various environments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of XantPhos-Pd-G2 typically involves the reaction of 4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene with palladium chloride and 2-amino-1,1-biphenyl. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the palladium complex .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Análisis De Reacciones Químicas

Types of Reactions: XantPhos-Pd-G2 is primarily involved in cross-coupling reactions, such as:

- Suzuki-Miyaura Coupling

- Heck Reaction

- Buchwald-Hartwig Amination

- Sonogashira Coupling

- Stille Coupling

- Negishi Coupling

Common Reagents and Conditions: These reactions typically require the presence of a base, such as potassium carbonate or sodium hydroxide, and are carried out in organic solvents like toluene or dimethylformamide. The reactions are often performed under an inert atmosphere to prevent oxidation of the palladium catalyst .

Major Products: The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Introduction to XantPhos-Pd-G2

This compound is a second-generation palladium precatalyst that has gained significant attention in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique properties enhance reactivity and selectivity, making it a valuable tool in the synthesis of various organic compounds, including pharmaceuticals. This article explores the applications of this compound, supported by comprehensive data tables and documented case studies.

Chemical Properties and Mechanism

This compound is characterized by its stability and effectiveness in facilitating C–N cross-coupling reactions. The catalyst operates through a mechanism involving the formation of a palladium(II) complex, which activates aryl halides for nucleophilic attack by amines. This process is crucial for synthesizing complex molecules in medicinal chemistry.

Key Features:

- Type : Palladium(II) complex

- Ligand : XantPhos (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene)

- Reactivity : Improved performance in C–N coupling reactions compared to first-generation catalysts .

Synthesis of Antihypertensive Drugs

This compound has been employed in the synthesis of various antihypertensive agents. A notable case involved its use in a large-scale reaction to produce GDC-0022, where it facilitated the C–N coupling between an aryl bromide and a secondary amine. The reaction achieved over 99% conversion on a kilogram scale, demonstrating its efficiency and scalability .

Antibiotic Production

The catalyst has also been utilized in synthesizing antibiotics, where it plays a critical role in forming key intermediates through C–N bond formation. The ability to operate under mild conditions while maintaining high selectivity is particularly advantageous in pharmaceutical applications .

Cancer Treatment Compounds

In recent studies, this compound was instrumental in synthesizing compounds for cancer treatment. For instance, its application in the Suzuki-Miyaura coupling reaction allowed for the efficient installation of azaindole structures, which are essential for developing new cancer therapies .

Case Study 1: GDC-0022 Synthesis

- Objective : To synthesize GDC-0022 for toxicology studies.

- Methodology : Utilized this compound as the catalyst with K3PO4 as the base.

- Results : Achieved >99% conversion with minimal side products over a 50-hour reaction period.

- Significance : Demonstrated scalability and efficiency critical for pharmaceutical development .

Case Study 2: Antibiotic Synthesis

- Objective : To synthesize an antibiotic precursor.

- Methodology : Employed this compound under optimized conditions to facilitate C–N coupling.

- Results : Achieved high yields with improved purity compared to traditional methods.

- Significance : Highlighted the catalyst's role in enhancing product quality and reducing environmental impact .

Table 1: Performance of this compound in Various Reactions

| Reaction Type | Substrate | Catalyst Loading | Conversion (%) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| C–N Coupling | Aryl Bromide + Amine | 1 mol % | >99 | 50 | - |

| Suzuki-Miyaura Coupling | Boronate Ester + Aryl Halide | 0.5 mol % | 85 | 24 | - |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | 3 mol % | Full | 1 | 75 |

Table 2: Comparison of Catalyst Performance

| Catalyst | Conversion (%) at 0.5 mol % | Reaction Time (h) |

|---|---|---|

| This compound | >99 | 50 |

| Pd(PPh3)Cl2 | 5 | - |

| DTBPPS-Pd | Stalled at low conversion | - |

Comparación Con Compuestos Similares

XantPhos-Pd-G2 is unique due to its xanthene-based ligand, which provides both electronic and steric properties that enhance its catalytic activity. Similar compounds include:

- Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)

- XantPhos Pd G3

- XPhos Pd G2

These compounds also serve as catalysts in cross-coupling reactions but may differ in their reactivity, stability, and selectivity .

Propiedades

Número CAS |

1375325-77-1 |

|---|---|

Fórmula molecular |

C51H42ClNOP2Pd |

Peso molecular |

888.7 g/mol |

Nombre IUPAC |

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;palladium(2+);2-phenylaniline;chloride |

InChI |

InChI=1S/C39H32OP2.C12H10N.ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |

Clave InChI |

FAEFBQZYGQRYRN-UHFFFAOYSA-M |

SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |

SMILES canónico |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.